Antimalarial Potency Gap: Penicolinate A vs. Penicolinate B and C
Penicolinate A exhibits an antimalarial IC₅₀ of 3.25 µg/mL against P. falciparum, which is 2.3‑fold less potent than Penicolinate B (IC₅₀ 1.40 µg/mL) but essentially equipotent with Penicolinate C (IC₅₀ 3.07 µg/mL) [1]. This places Penicolinate A in a distinct potency tier that is relevant for researchers who require moderate antiplasmodial activity without the confounding potent antifungal effects seen with Penicolinate B and C.
| Evidence Dimension | Antimalarial potency (IC₅₀) against Plasmodium falciparum |
|---|---|
| Target Compound Data | IC₅₀ = 3.25 µg/mL |
| Comparator Or Baseline | Penicolinate B IC₅₀ = 1.40 µg/mL; Penicolinate C IC₅₀ = 3.07 µg/mL |
| Quantified Difference | Penicolinate A is 2.3‑fold less potent than B; 1.06‑fold less potent than C |
| Conditions | In vitro antimalarial assay; P. falciparum (strain not specified in abstract); compound concentration series |
Why This Matters
When the primary screening objective is moderate antiplasmodial activity with minimal confounding polypharmacology, Penicolinate A offers a cleaner profile than B or C.
- [1] Intaraudom C, Boonyuen N, Suvannakad R, Rachtawee P, Pittayakhajonwut P. Penicolinates A–E from endophytic Penicillium sp. BCC16054. Tetrahedron Lett. 2013;54(8):744-748. doi:10.1016/j.tetlet.2012.11.028 View Source
